Nocloprost

Descripción general

Descripción

Synthesis Analysis

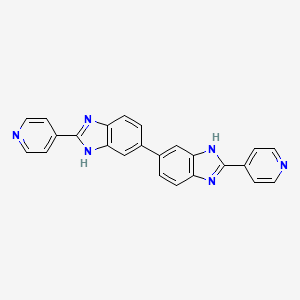

Nocloprost and many 9β- and 11β- substituted prostaglandins were synthesized by the reaction of a δ-lactone intermediate with diols in acid catalysis . These compounds were used in a molecular docking study to determine their potential cytoprotective (anti-ulcer) activity .Molecular Structure Analysis

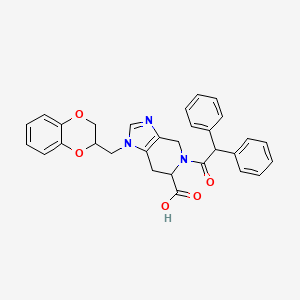

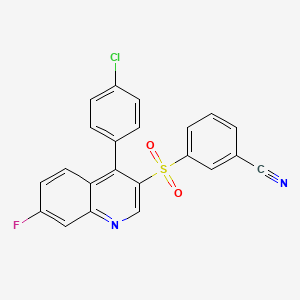

Nocloprost is a 9β-chlorine prostaglandin analogue . The new compounds synthesized not only have a 9 β-halogen (Cl, Br, and F), but also an ester group at the carbon atom 6 .Chemical Reactions Analysis

The synthesis of Nocloprost involves the reaction of a δ-lactone intermediate with diols in acid catalysis . This process results in the formation of new 9β-halogenated prostaglandins .Physical And Chemical Properties Analysis

Nocloprost has a molecular formula of C22H37ClO4 and a formula weight of 401.0 . It is soluble in DMF and DMSO .Aplicaciones Científicas De Investigación

Gastrointestinal Cytoprotection

Nocloprost, a prostaglandin E2 analogue, has been studied for its cytoprotective properties in the gastrointestinal tract. It has shown potential in improving the pharmaceutical properties of drugs used to treat gastrointestinal diseases, particularly ulcers . The inclusion complexation with cyclodextrins enhances its solubility and stability, which could lead to better therapeutic outcomes.

Cardiovascular Research

In cardiovascular studies, Nocloprost has demonstrated vasodilatory actions when administered through the renal artery in isolated perfused rabbit kidneys . This suggests its potential application in modulating vascular responses to various stimuli, which is crucial for understanding and treating cardiovascular diseases.

Renal Function Studies

Nocloprost’s impact on renal function has been observed, where it influenced vascular responses in kidney-related studies . Its ability to affect pressor responses to sympathetic stimulation or angiotensin II highlights its significance in renal pharmacology and potential therapeutic applications.

Gastrointestinal Treatments

The compound’s role in gastrointestinal treatments has been explored, particularly in its interaction with cyclodextrins to improve drug properties for treating ulcers . This could lead to advancements in the formulation of gastrointestinal medications.

Anti-inflammatory Research

Nocloprost has been implicated in anti-inflammatory research due to its prostaglandin analogue nature. It has been shown to induce erythema in rat skin, suggesting a pro-inflammatory role, but also inhibited irritant-induced inflammation in mouse ears, indicating anti-inflammatory potential .

Neurological Studies

The pharmacokinetics of Nocloprost in human volunteers indicate its potential application in neurological studies. Understanding its bioavailability and serum levels post-administration can inform its use in neuropharmacology .

Dermatological Applications

Nocloprost has therapeutic potential in dermatology, as it induced erythema in rat skin and modulated inflammatory reactions in mice . This dual action suggests its possible use in treating various skin conditions.

Ophthalmology

While direct studies on Nocloprost in ophthalmology are limited, its pharmacokinetic properties and potential for inclusion complexation could inform its application in eye-related treatments, particularly where prostaglandin analogues are relevant .

Mecanismo De Acción

Target of Action

Nocloprost is a stable prostaglandin E2 analog . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other cellular processes. Nocloprost primarily targets these prostaglandin pathways.

Mode of Action

Nocloprost interacts with its targets by mimicking the action of prostaglandin E2. It has cytoprotective properties, which means it can protect cells against harmful agents

Biochemical Pathways

Nocloprost affects the prostaglandin pathways, which are involved in a variety of physiological processes including inflammation, gastric acid secretion, and blood flow regulation. By acting as a prostaglandin E2 analog, Nocloprost can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of Nocloprost have been studied in human volunteers. It was found that after intravenous administration of 5 μg of Nocloprost, the highest serum level was found in the first sample 5 min after injection, and the subsequent decline showed one or two phases, with half-lives of 4 and 49 min . After oral administration, the maximum serum level and area under the curve (AUC) increased in proportion to the dose . The absolute bioavailability after oral administration averaged about 2% and was independent of the dose .

Result of Action

Nocloprost shows very high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . It has been associated with gastroprotective and ulcer-healing properties .

Propiedades

IUPAC Name |

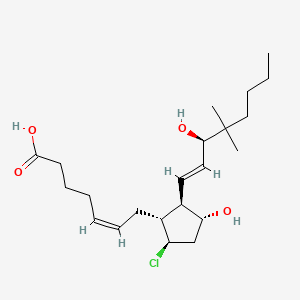

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021624 | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79360-43-3 | |

| Record name | Nocloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCLOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)